1-(4-chlorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one - 891108-75-1

1-(4-chlorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Catalog Number: EVT-3545540
CAS Number: 891108-75-1
Molecular Formula: C18H12ClN5OS
Molecular Weight: 381.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) []

  • Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. It exhibits high potency in vitro and in vivo, effectively downregulating c-Myc and inhibiting tumor growth in xenograft studies. []
  • Relevance: While structurally distinct from 1-(4-Chlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone, AZD5153 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold. This shared motif suggests potential similarities in their binding properties and biological activities. The presence of a piperidine ring linked to the triazolopyridazine core in both compounds further strengthens their structural relationship.

2. 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) []

  • Compound Description: SAR125844 is a potent and selective MET kinase inhibitor with promising activity against various cancer types. It demonstrates a favorable pharmacokinetic profile and effectively inhibits tumor growth in xenograft models. []
  • Relevance: SAR125844 shares a key structural feature with 1-(4-Chlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone: the presence of a sulfur atom linked to the 3-position of the [, , ]triazolo[4,3-b]pyridazine core. This structural similarity suggests potential overlap in their binding interactions and biological targets.

3. N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives []

  • Compound Description: This series of compounds, derived from N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)aniline, have been investigated for their antimicrobial activity. []
  • Relevance: These derivatives share the central [, , ]triazolo[4,3-b]pyridazine scaffold with 1-(4-Chlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone. While the substituents differ, the presence of this core structure suggests potential commonalities in their synthesis and potential biological activities.

4. 1-(6-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea []

  • Compound Description: This compound is described as an anti-tumor agent and is structurally very similar to SAR125844. []
  • Relevance: Similar to SAR125844, this compound also shares the [, , ]triazolo[4,3-b]pyridazine core with a sulfur atom linked to its 3-position with 1-(4-Chlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone. This strong structural similarity reinforces their potential connection in terms of biological activity, possibly as anti-tumor agents.

5. 4-(8-Chloro-[1,2,4]triazolo[4,3-α]pyridin-3-yl)phenol []

  • Compound Description: This compound has been structurally characterized by X-ray crystallography. Its crystal packing reveals stabilizing intermolecular hydrogen bonds. []

6. 1-(3-tert-Butyl-phényl)-3-(4-([1,2,4]triazolo[4,3-a]pyridin-6-yloxy)-1,2,3,4-tétrahydro-naphthalèn-1-yl)-urée []

  • Compound Description: This compound acts as a p38 MAPK inhibitor and exhibits potential anti-inflammatory properties for treating respiratory diseases. []

7. 1-Substituted 1,2,4-Triazolo[4,3-a]quinoxalines and 1,2,4-Triazino[4,3-a]quinoxalines []

  • Compound Description: This series of compounds, including the highly potent 9a, were synthesized and tested for their anticancer and antimicrobial activities. Notably, 9a demonstrated broad-spectrum anticancer activity against various cancer cell lines. []

8. 4-(Pyrazol-3-yl)[1,2,4]triazolo[4,3-a]quinoxaline Derivatives []

  • Compound Description: This series of compounds, synthesized from dehydro-L-ascorbic acid hydrazone, has been studied for their antimicrobial activity. []
  • Relevance: These derivatives share the triazoloquinoxaline core with the 1,2,4-triazolo[4,3-a]quinoxalines mentioned above [] and exhibit a structural resemblance to 1-(4-Chlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone due to the presence of a triazole ring fused to another heterocycle. Despite the different fusion partners and substituents, this similarity hints at potential shared synthetic pathways or biological activity.

9. Indolo-triazolo-pyridazinethiones []

  • Compound Description: This series of compounds, featuring linked indole, triazole, and pyridazine rings, was efficiently synthesized from 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. []

10. 2-(6-(4-(3-Chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl) and 2-(6-(4-([1,1′-Biphenyl]-2-yl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7b·HCl) []

  • Compound Description: These N-hexyl trazodone derivatives exhibit high affinity for the 5-HT1A receptor, with 7b·HCl also displaying dual-acting 5-HT1A/5-HT7 receptor binding. Both compounds have shown antidepressant-like activity in the forced swim test in mice, with 7b·HCl showing a more pronounced effect. []
  • Relevance: These compounds share the [, , ]triazolo[4,3-a]pyridine core with other compounds listed above [, ]. Although the core differs from 1-(4-Chlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone in the fusion position of the triazole and the absence of a pyridazine ring, the recurring presence of this structural motif suggests potential commonalities in their chemical properties or biological activities.

11. 2-[2-[4-(Benzo[b]furan-3-yi)piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one hydrochloride []

  • Compound Description: This compound, along with several analogs including benzo[b]furans and benzo[b]thiophenes, exhibits potent 5-HT2 antagonist activity. []
  • Relevance: This compound and its analogs share the [, , ]triazolo[4,3-a]pyridine core with several compounds mentioned earlier [, , ]. While this core differs from 1-(4-Chlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone in the fusion position of the triazole and lacks the pyridazine ring, the recurrence of this specific triazolopyridine structure hints at potential shared synthetic strategies or biological relevance.

12. 2-(6-(4-(3-Chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (10a) []

  • Compound Description: This trazodone derivative acts as a potent 5-HT1A receptor ligand and demonstrates high affinity for this target. Molecular modeling studies suggest that it does not bind to the 5-HT2A receptor, indicating potential selectivity for the 5-HT1A subtype. []
  • Relevance: Similar to compounds 7a·HCl and 7b·HCl [], compound 10a also shares the [, , ]triazolo[4,3-a]pyridine core, further highlighting the significance of this structural motif in the context of 5-HT receptor activity. Despite the differences in the core structure compared to 1-(4-Chlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone, the consistent presence of this triazolopyridine core suggests a potential link in their chemical properties or biological targets.

13. 1-(4-Fluorophenyl)-2-((6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)ethanone (4d), 1-(4-Bromophenyl)-2-((6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)ethanone (4f), and 2-((6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)-1-(4-fluorophenyl)ethanone (4l) []

  • Compound Description: These compounds are part of a series of triazolothiadiazine derivatives synthesized and evaluated for their anticancer activity. Compounds 4d, 4f, and 4l displayed notable activity against the renal cancer OU-31 cell line, with 4l also showing activity against the leukemia MOLT-4 cell line. []

14. 6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) []

  • Compound Description: SGX523 is a c-MET inhibitor that exhibited species-dependent toxicity in clinical trials, likely due to the formation of a less soluble metabolite in humans and monkeys. []
  • Relevance: SGX523 is closely related to 1-(4-Chlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone as they both share the [, , ]triazolo[4,3-b]pyridazine core with a sulfur atom attached at the 3-position. The main difference lies in the substituents attached to the core structure. This strong similarity suggests that these compounds could be derived from a similar chemical series and might exhibit overlapping biological profiles.

15. 7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417) and 6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498) []

  • Compound Description: L-838,417 and SL651498 are subtype-selective GABAA receptor modulators. In contrast to benzodiazepines, these compounds show reduced propensity to induce physical dependence in mice. []
  • Relevance: L-838,417 shares the [, , ]triazolo[4,3-b]pyridazine core with 1-(4-Chlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone. Despite the difference in substituents, the presence of this shared core structure suggests potential similarities in their chemical properties or biological activities.

16. 3-Methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872) []

  • Compound Description: Cl 218,872 is a ligand that shows minimal effects on GABAA receptors containing γ1 subunits, especially compared to other benzodiazepine-like compounds. []
  • Relevance: Similar to several compounds mentioned previously [, ], Cl 218,872 shares the core [, , ]triazolo[4,3-b]pyridazine structure with 1-(4-Chlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone. Despite the variation in substituents, this common core structure suggests potential commonalities in their chemical synthesis or biological profiles, particularly regarding interactions with biological targets.

17. Trazodone []

  • Compound Description: Trazodone is a commonly prescribed antidepressant drug that functions as a serotonin antagonist and reuptake inhibitor (SARI). It primarily acts on 5-HT2A receptors, demonstrating therapeutic effects by blocking serotonin reuptake. []

This list highlights the recurring significance of the [, , ]triazolo[4,3-b]pyridazine core and related triazolo-fused heterocycles in various research contexts. These related compounds, with their diverse substituents and biological activities, provide valuable insights into potential structure-activity relationships and offer a starting point for further exploration of the chemical space surrounding 1-(4-Chlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone.

Properties

CAS Number

891108-75-1

Product Name

1-(4-chlorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

IUPAC Name

1-(4-chlorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

Molecular Formula

C18H12ClN5OS

Molecular Weight

381.8 g/mol

InChI

InChI=1S/C18H12ClN5OS/c19-14-5-3-12(4-6-14)16(25)11-26-18-22-21-17-8-7-15(23-24(17)18)13-2-1-9-20-10-13/h1-10H,11H2

InChI Key

TZMLSXRSKPWIBX-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Cl)C=C2

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Cl)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.